Introduction: A Strategic Building Block in Fluorine Chemistry
Introduction: A Strategic Building Block in Fluorine Chemistry
An In-depth Technical Guide to 4,5-Difluoro-2-(trifluoromethoxy)benzonitrile
Prepared by: Gemini, Senior Application Scientist
4,5-Difluoro-2-(trifluoromethoxy)benzonitrile is a highly functionalized aromatic compound belonging to the family of fluorinated benzonitriles. These molecules are of significant interest to researchers in drug discovery, agrochemicals, and materials science. The strategic placement of two fluorine atoms, a trifluoromethoxy group (-OCF₃), and a nitrile moiety (-CN) on a benzene ring creates a unique electronic and steric profile. This substitution pattern imparts valuable properties, including enhanced metabolic stability, modulated lipophilicity, and specific reactivity, making it a powerful intermediate for the synthesis of complex target molecules.
It is important to note that a dedicated CAS (Chemical Abstracts Service) number for the specific isomer 4,5-Difluoro-2-(trifluoromethoxy)benzonitrile is not readily found in major commercial or public databases. This suggests that the compound is likely a niche research chemical or a novel synthetic intermediate rather than a widely available stock item. This guide, therefore, synthesizes information from structurally related analogues and established principles of organic chemistry to provide a comprehensive technical overview.
Section 1: Physicochemical and Spectroscopic Profile
The properties of 4,5-Difluoro-2-(trifluoromethoxy)benzonitrile can be precisely calculated or reliably estimated based on its structure and data from similar compounds.
Table 1: Calculated and Estimated Physicochemical Properties
| Property | Value | Notes |
| CAS Number | Not Assigned | Not found in common public databases. |
| Molecular Formula | C₈H₂F₅NO | Calculated from structure. |
| Molecular Weight | 223.11 g/mol | Calculated from atomic weights. |
| Appearance | Colorless to light yellow solid or liquid | Estimated, based on similar fluorinated benzonitriles[1]. |
| Boiling Point | ~180-200 °C | Estimated, based on related isomers and increasing substitution. |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, Acetone). Insoluble in water. | Predicted based on chemical structure and general solvent properties. |
| pKa (conjugate acid) | -5 to -7 | The nitrile nitrogen is weakly basic, a property further diminished by the strong electron-withdrawing groups on the ring. |
Spectroscopic Characterization (Predicted)
A self-validating protocol for the identification of this molecule relies on a combination of spectroscopic methods.
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¹⁹F NMR: This is the most definitive technique. Three distinct signals would be expected: one for the -OCF₃ group (a singlet) and two for the aromatic fluorines (likely complex multiplets or doublets of doublets, showing coupling to each other and to the aromatic protons).
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¹H NMR: Two signals would be expected in the aromatic region, appearing as complex multiplets due to proton-proton and proton-fluorine coupling.
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¹³C NMR: Eight distinct signals would be expected. The carbon of the -CN group would appear around 115-120 ppm. The carbon attached to the -OCF₃ group would show a quartet due to coupling with the fluorine atoms. The two carbons attached to the aromatic fluorines would show large one-bond C-F coupling constants.
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Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 223.11, confirming the molecular weight.
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Infrared (IR) Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch would be prominent around 2230-2240 cm⁻¹. Strong C-F stretching bands would also be visible in the 1100-1350 cm⁻¹ region.
Section 2: Proposed Synthesis and Mechanistic Rationale
While a specific literature preparation for this isomer is not available, a robust and logical synthetic route can be designed based on well-established organofluorine chemistry. A highly plausible approach involves a late-stage cyanation of a corresponding aryl bromide precursor.
Proposed Synthetic Workflow
The synthesis can be envisioned starting from the commercially available 1,2-difluoro-4-nitrobenzene.
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocol: Step 4 - Palladium-Catalyzed Cyanation
This protocol describes the final and key transformation. The trustworthiness of this step is ensured by in-process monitoring and rigorous final characterization.
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System Preparation: A three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The entire apparatus must be thoroughly dried to exclude moisture, which can inhibit the catalyst.
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Reagent Charging: To the flask, add 1-Bromo-2-(trifluoromethoxy)-4,5-difluorobenzene (1.0 eq), Zinc Cyanide (Zn(CN)₂, 0.6 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or a combination of Pd₂(dba)₃ and a phosphine ligand like dppf.
-
Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF) via cannula. The use of degassed solvent is critical to prevent oxidation of the Pd(0) catalyst.
-
Reaction Execution: Heat the reaction mixture under a nitrogen atmosphere to 120-150 °C. The progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aryl bromide is consumed (typically 8-24 hours).
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble salts and catalyst residues.
-
Wash the organic phase sequentially with aqueous ammonia (to complex residual zinc salts) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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-
Final Purification & Validation: The crude product is purified by flash column chromatography on silica gel. The identity and purity (>98%) of the final product, 4,5-Difluoro-2-(trifluoromethoxy)benzonitrile, must be confirmed using the NMR, MS, and IR techniques described in Section 1.
Section 3: Reactivity and Applications in Drug Development
The true value of this molecule lies in its potential as a versatile synthetic intermediate. The combination of substituents dictates its reactivity and the properties it imparts to derivative molecules.
Core Reactivity: Nucleophilic Aromatic Substitution (SₙAr)
The benzonitrile ring is highly electron-deficient due to the cumulative withdrawing effects of the -CN, -OCF₃, and two -F groups. This electron deficiency activates the ring towards nucleophilic aromatic substitution (SₙAr). The fluorine atom at the C4 position is the most likely site for substitution by nucleophiles (e.g., amines, thiols, alcohols) because it is para to the strongly activating nitrile group.
Caption: Representative SₙAr reaction at the C4 position.
Rationale for Use in Medicinal Chemistry
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Metabolic Blocker: The trifluoromethoxy group and aromatic fluorines are exceptionally stable to metabolic degradation by cytochrome P450 enzymes.[2] Incorporating this moiety can block common sites of oxidative metabolism, thereby increasing a drug candidate's half-life and bioavailability.
-
Modulation of Physicochemical Properties: Fluorine substitution significantly impacts a molecule's lipophilicity (logP), acidity/basicity (pKa), and conformation. The -OCF₃ group, in particular, is highly lipophilic and can enhance membrane permeability.
-
Potent Interactions: The nitrile group can act as a hydrogen bond acceptor in interactions with protein targets.[3] The fluorine atoms can also engage in favorable dipole-dipole or orthogonal multipolar interactions within a receptor's active site.
This building block is therefore ideal for synthesizing novel kinase inhibitors, GPCR modulators, and other targeted therapeutics where fine-tuning of pharmacokinetic and pharmacodynamic profiles is essential.
Section 4: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is unavailable, a robust hazard assessment can be made based on the consistent data for structurally related fluorinated and trifluoromethyl/trifluoromethoxy benzonitriles.[4][5][6] The compound should be handled as acutely toxic and irritating.
Primary Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5]
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Irritation: Causes serious skin and eye irritation.[5][6] May cause respiratory irritation.[5]
Table 2: Recommended Safe Handling Procedures
| Aspect | Protocol | Rationale |
| Engineering Controls | Always handle in a certified chemical fume hood. | To prevent inhalation of vapors or fine dust. |
| Personal Protective Equipment (PPE) | - Nitrile gloves (inspect before use)[7]- Chemical safety goggles and face shield- Lab coat | To prevent skin and eye contact. A face shield offers additional protection against splashes. |
| Handling | Avoid breathing dust/fume/gas/mist/vapors. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[6] | Standard good laboratory practice to minimize exposure. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. Store locked up.[6] | To prevent degradation and accidental exposure. |
| Spill Response | Evacuate the area. Wear full PPE. Absorb liquid spills with inert material (e.g., vermiculite). Sweep up solid spills without creating dust. Place in a sealed container for disposal.[7] | To contain the hazardous material safely. |
| First Aid | If Inhaled: Move to fresh air. Call a POISON CENTER or doctor.[4]If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.[6]If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[4]If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[6] | Immediate and appropriate response is critical to mitigate harm. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | To ensure environmental and public safety. |
Conclusion
4,5-Difluoro-2-(trifluoromethoxy)benzonitrile represents a sophisticated and high-value building block for advanced chemical synthesis. While its commercial availability may be limited, its logical synthesis and significant potential for application make it a compound of great interest. Its densely packed fluorine substituents provide a powerful tool for medicinal chemists to enhance the metabolic stability and fine-tune the electronic properties of next-generation therapeutics. The predictable reactivity of the scaffold, particularly its susceptibility to SₙAr reactions, provides a reliable handle for constructing complex molecular architectures. Proper adherence to stringent safety protocols, based on data from close structural analogues, is mandatory for its handling and utilization in a research setting.
References
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NextSDS. (n.d.). 4-Fluoro-2-(trifluoromethoxy)benzonitrile — Chemical Substance Information. Retrieved from [Link]
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Angene Chemical. (2025, February 11). Safety Data Sheet: 2-Amino-5-(trifluoromethyl)benzonitrile. Retrieved from [Link]
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Volsenchem. (n.d.). Fluorine-Containing Benzonitrile. Retrieved from [Link]
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PubChem. (n.d.). 2-(Trifluoromethyl)benzonitrile. Retrieved from [Link]
- Google Patents. (n.d.). CA2090768A1 - Process for the preparation of 2,4,5-trifluorobenzonitrile.
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Intelli, A. J., Sorrentino, J. P., & Altman, R. A. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses, 101, 542–563. Retrieved from [Link]
- Patsnap. (2009, January 7). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
- Google Patents. (n.d.). US6399807B1 - Method for production of 2,4,5-trifluoro-benzonitrile.
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Liang, G., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Communications Chemistry. Retrieved from [Link]
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